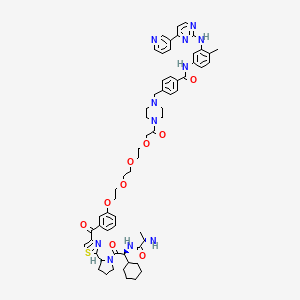
Sniper(abl)-058
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-058 is a compound designed to induce the degradation of the BCR-ABL protein, which is implicated in chronic myelogenous leukemia (CML).
Métodos De Preparación
The synthesis of Sniper(abl)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase, typically IAP (Inhibitor of Apoptosis Protein). The synthetic route generally includes the following steps:
Ligand Synthesis: The ligands for BCR-ABL and IAP are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated via the linker to form the final this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
Sniper(abl)-058 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the ligands or the linker.
Conjugation Reactions: The final step in the synthesis involves the conjugation of the two ligands.
Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and efficiency of the reactions. The major products formed are the intermediate compounds leading to the final this compound molecule.
Aplicaciones Científicas De Investigación
Sniper(abl)-058 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BCR-ABL in cellular processes and its degradation.
Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.
Industry: Can be used in the development of new drugs and therapeutic strategies targeting specific proteins.
Mecanismo De Acción
The mechanism of action of Sniper(abl)-058 involves the recruitment of an E3 ubiquitin ligase to the BCR-ABL protein. This leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The molecular targets include the BCR-ABL protein and the IAP ligase, and the pathway involved is the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Sniper(abl)-058 is unique compared to other similar compounds due to its specific targeting of the BCR-ABL protein. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These also use the ubiquitin-proteasome system but may target different proteins.
Molecular Glues: These facilitate the interaction between a target protein and an E3 ligase but do not have the same specificity as SNIPERs.
Other SNIPER Compounds: Such as those targeting different proteins like AR (Androgen Receptor) or ER (Estrogen Receptor).
This compound stands out due to its specific application in targeting and degrading the BCR-ABL protein, making it a promising candidate for treating chronic myelogenous leukemia.
Propiedades
Fórmula molecular |
C62H75N11O9S |
|---|---|
Peso molecular |
1150.4 g/mol |
Nombre IUPAC |
4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |
Clave InChI |
TVHMRPZDSBFQBQ-INNJKCEPSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


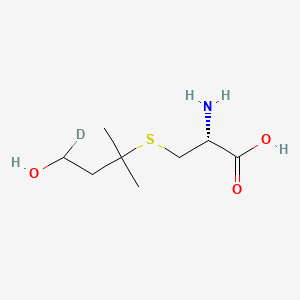
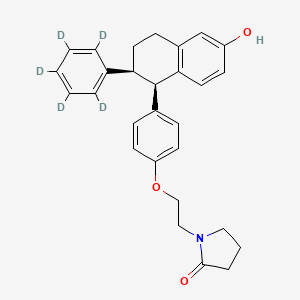
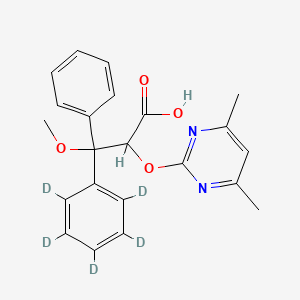

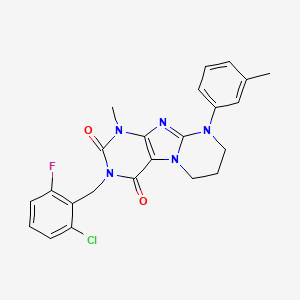
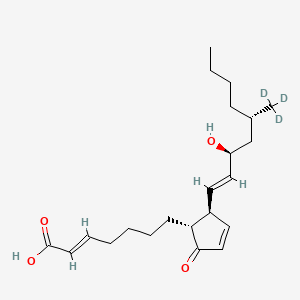


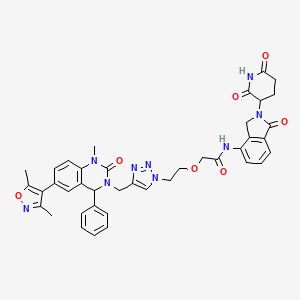
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
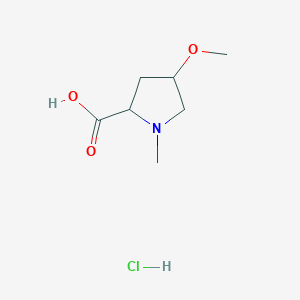
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
